(E)-5-amino-4-(benzo[d]thiazol-2-yl)-1-((2-oxo-1,2-diphenylethylidene)amino)-1H-pyrrol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-amino-4-(benzo[d]thiazol-2-yl)-1-((2-oxo-1,2-diphenylethylidene)amino)-1H-pyrrol-3(2H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-amino-4-(benzo[d]thiazol-2-yl)-1-((2-oxo-1,2-diphenylethylidene)amino)-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions The process begins with the preparation of the benzo[d]thiazole moiety, followed by the formation of the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-5-amino-4-(benzo[d]thiazol-2-yl)-1-((2-oxo-1,2-diphenylethylidene)amino)-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(E)-5-amino-4-(benzo[d]thiazol-2-yl)-1-((2-oxo-1,2-diphenylethylidene)amino)-1H-pyrrol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-5-amino-4-(benzo[d]thiazol-2-yl)-1-((2-oxo-1,2-diphenylethylidene)amino)-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives and pyrrole-based molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
What sets (E)-5-amino-4-(benzo[d]thiazol-2-yl)-1-((2-oxo-1,2-diphenylethylidene)amino)-1H-pyrrol-3(2H)-one apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H18N4O2S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2E)-2-[[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]imino]-1,2-diphenylethanone |
InChI |
InChI=1S/C25H18N4O2S/c26-24-21(25-27-18-13-7-8-14-20(18)32-25)19(30)15-29(24)28-22(16-9-3-1-4-10-16)23(31)17-11-5-2-6-12-17/h1-14,26,30H,15H2/b26-24?,28-22+ |
InChI Key |
ZTXSHRGTTNAVQM-GQZUJQTPSA-N |
Isomeric SMILES |
C1C(=C(C(=N)N1/N=C(\C2=CC=CC=C2)/C(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4)O |
Canonical SMILES |
C1C(=C(C(=N)N1N=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.